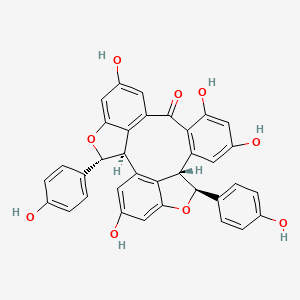

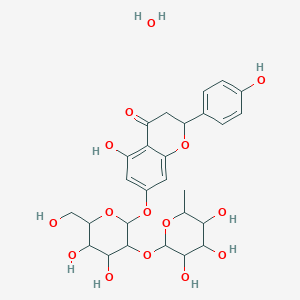

Naringoside (hydrate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naringoside (hydrate), also known as naringin hydrate, is a flavanone glycoside predominantly found in citrus fruits, especially grapefruit. It is responsible for the bitter taste of grapefruit and has a molecular formula of C27H32O14. Naringoside (hydrate) is known for its various biological activities, including antioxidant, antiaging, anticancer, antimicrobial, hypoglycemic, and anti-inflammatory properties .

Métodos De Preparación

Naringoside (hydrate) can be extracted from citrus fruits using several methods:

Hot Water Extraction: This method involves using hot water to extract naringoside from the fruit peels.

Alkali Extraction and Acid Precipitation: This method uses an alkaline solution to extract the compound, followed by acid precipitation to isolate it.

Organic Solvent Extraction: Organic solvents like methanol, ethanol, and acetone can be used to extract naringoside from citrus peels.

Análisis De Reacciones Químicas

Naringoside (hydrate) undergoes various chemical reactions, including:

Oxidation: Naringoside can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert naringoside into its reduced forms.

Substitution: Naringoside can participate in substitution reactions, where functional groups are replaced by other groups.

Aplicaciones Científicas De Investigación

Naringoside (hydrate) has a wide range of scientific research applications:

Chemistry: It is used as a natural colorant and flavor modifier in the food industry.

Biology: Naringoside is studied for its antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: It has potential therapeutic applications in treating bacterial infections, cancer, and cardiovascular diseases.

Industry: Naringoside is used in the cosmetic industry for its antiaging properties and in the pharmaceutical industry for its various biological activities

Mecanismo De Acción

Naringoside (hydrate) exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells.

Hypoglycemic Activity: It enhances insulin sensitivity and reduces blood glucose levels.

Comparación Con Compuestos Similares

Naringoside (hydrate) is similar to other flavonoid glycosides such as:

Hesperidin: Found in citrus fruits, hesperidin has similar antioxidant and anti-inflammatory properties.

Rutin: Found in various plants, rutin has antioxidant, anti-inflammatory, and anticancer properties.

Quercitrin: Found in many fruits and vegetables, quercitrin has antioxidant and anti-inflammatory properties

Naringoside (hydrate) is unique due to its specific combination of biological activities and its presence in grapefruit, which gives it a distinct bitter taste.

Propiedades

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNHAWBPPPWRLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid](/img/structure/B12434623.png)

![N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12434635.png)

![2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-](/img/structure/B12434642.png)

![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)

![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12434679.png)

![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)